

Application Note: Quantitative Analysis of 4-Chloro-3-iodobenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-iodobenzoic acid

CAS No.: 42860-04-8

Cat. No.: B1586316

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Executive Summary

4-Chloro-3-iodobenzoic acid (CAS 42860-04-8) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, serving as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura). Its high lipophilicity (LogP ~4.12) and acidic nature (pKa ~3.5) present specific analytical challenges, particularly regarding peak tailing and solubility.

This guide provides three validated protocols for its characterization:

- RP-HPLC-UV: For routine purity and stability testing.
- LC-MS/MS: For trace impurity profiling and genotoxic screening.
- Potentiometric Titration: For absolute assay determination of raw materials.

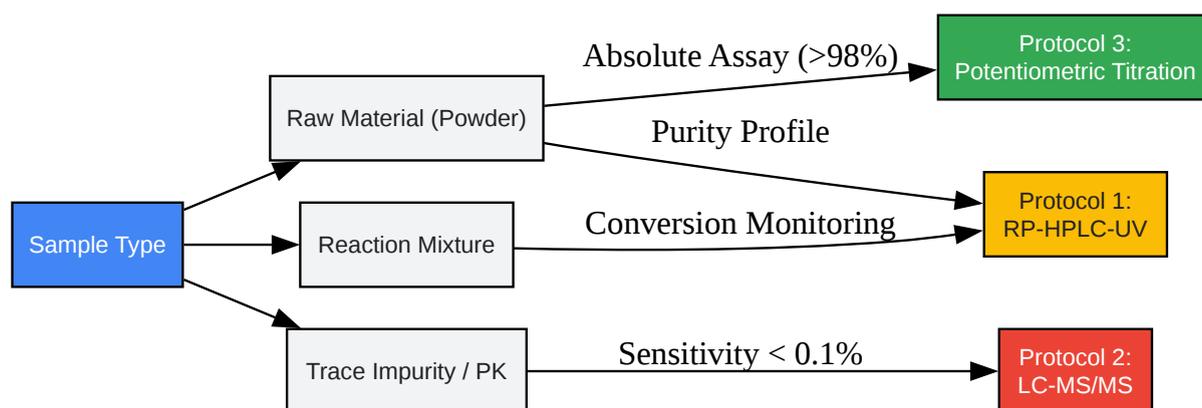
Chemical Profile & Analytical Strategy

Understanding the physicochemical properties is the foundation of a robust analytical method.

Property	Value	Analytical Implication
Molecular Weight	282.46 g/mol	Detectable by MS (ESI-).
LogP	4.12 (Predicted)	Highly hydrophobic; requires high % organic mobile phase on C18.
pKa	~3.5 (Estimated)	Mobile phase must be buffered at pH < 2.5 to suppress ionization and prevent peak tailing.
Solubility	DMSO, Methanol	Sample diluent must be organic-rich to prevent precipitation.

Decision Logic for Method Selection

The following decision tree illustrates when to apply each protocol based on the analytical phase.



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Figure 1: Analytical method selection strategy based on sample matrix and required sensitivity.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine purity testing, stability studies, and reaction monitoring. Principle: Reversed-Phase chromatography (RP-HPLC) utilizing ion suppression to ensure sharp peak shape.

Equipment & Reagents

- System: HPLC with PDA/UV detector (e.g., Agilent 1200/1260 or Waters Alliance).
- Column: C18, 150 x 4.6 mm, 3.5 μm or 5 μm (Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge).
- Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
- Modifier: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).

Chromatographic Conditions

- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
- Mobile Phase B: Acetonitrile.[1]
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Injection Volume: 5–10 μL .
- Detection: 235 nm (Primary), 254 nm (Secondary).

Gradient Program

Due to the high LogP (4.12), a gradient starting at moderate organic content is necessary to elute the compound within a reasonable timeframe while separating polar impurities.

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	60	40	Equilibration
10.0	10	90	Linear Ramp
12.0	10	90	Isocratic Hold (Wash)
12.1	60	40	Return to Initial
15.0	60	40	Re-equilibration

Sample Preparation

- Stock Solution (1 mg/mL): Weigh 10 mg of **4-Chloro-3-iodobenzoic acid** into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 minutes.
- Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase Initial (60:40 Water:ACN).
 - Note: If precipitation occurs upon adding water, increase the organic ratio in the diluent to 50:50.

Protocol 2: LC-MS/MS for Trace Analysis

Application: Genotoxic impurity screening or pharmacokinetic (PK) studies. Principle: Negative Electrospray Ionization (ESI-) takes advantage of the carboxylic acid acidity.

Mass Spectrometry Parameters

- Source: ESI Negative Mode.
- Precursor Ion: $[M-H]^- = 280.9$ m/z (for ^{35}Cl).
- Isotope Pattern: Distinctive chlorine/iodine pattern. Look for M+2 peak (^{37}Cl) at ~33% intensity of M.

LC Conditions (Compatible with MS)

- Column: C18, 50 x 2.1 mm, 1.8 μm (UHPLC).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.

MRM Transitions (Optimized)

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Mechanism
4-Cl-3-I-Benzoic	280.9	236.9	15	Loss of CO ₂ (Decarboxylation)
4-Cl-3-I-Benzoic	280.9	127.0	35	Loss of I ⁻

Protocol 3: Potentiometric Titration

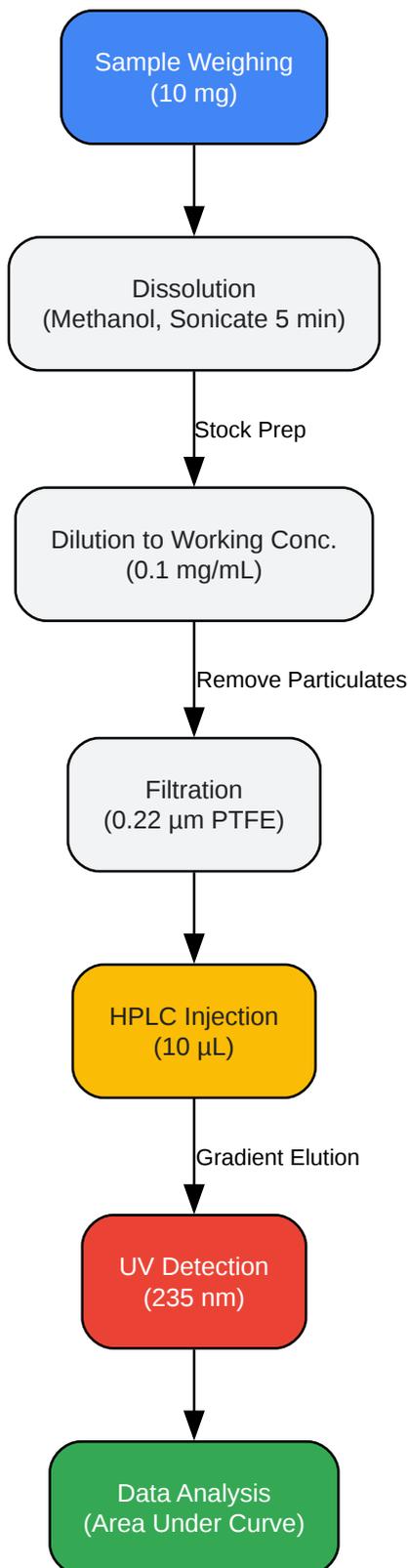
Application: Assay validation of bulk raw material (Certificate of Analysis generation). Principle: Acid-base neutralization of the carboxylic group.

Procedure

- Dissolution: Accurately weigh ~200 mg of sample into a titration vessel.
- Solvent: Add 50 mL of neutralized Ethanol or Methanol (the compound is insoluble in water).
- Titrant: 0.1 N Sodium Hydroxide (NaOH) standardized solution.
- Endpoint Detection: Potentiometric electrode (pH meter) or Phenolphthalein indicator (Colorless to Pink).
- Calculation:
 - : Volume of NaOH consumed (mL)
 - : Normality of NaOH
 - : 282.46 g/mol [2][3][4]

- : Weight of sample (mg)

Experimental Workflow Diagram



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Figure 2: Step-by-step sample preparation and analysis workflow.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and compliant with ICH Q2(R1) guidelines, the following parameters must be met:

Parameter	Acceptance Criteria	Notes
Specificity	No interference at RT of main peak	Verify with blank injection.
Linearity (r^2)	> 0.999	Range: 0.05 – 0.2 mg/mL.
Precision (RSD)	< 2.0%	Based on 6 replicate injections.[5]
LOD / LOQ	S/N > 3 (LOD) / S/N > 10 (LOQ)	Estimated LOQ ~0.5 µg/mL (UV).
Tailing Factor	< 1.5	Critical: Ensure pH < 2.5.

Troubleshooting & Expert Insights

- **Peak Tailing:** If the peak tails significantly, the mobile phase pH is likely too high. The carboxylic acid must be fully protonated. Ensure you are using 0.1% Phosphoric Acid or TFA.
- **Retention Time Shift:** This compound is sensitive to organic modifier changes. Ensure the ACN/Water mixing is precise or use a pre-mixed mobile phase for isocratic runs.
- **Carryover:** Due to high LogP, the compound may stick to the injector loop. Include a needle wash step with 100% ACN or Methanol between injections.

References

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